molecular formula C21H24N4OS B3479975 2-[(5-benzyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-mesitylacetamide

2-[(5-benzyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-mesitylacetamide

Cat. No. B3479975
M. Wt: 380.5 g/mol
InChI Key: KCQJKPSHUXIIEV-UHFFFAOYSA-N
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Description

Triazole derivatives are a class of compounds that have attracted significant interest in medicinal chemistry due to their diverse biological and pharmacological properties . They are heterocyclic compounds, meaning they contain atoms of at least two different elements in their ring structure. In the case of triazoles, these are nitrogen and carbon atoms .


Synthesis Analysis

The synthesis of triazole derivatives often involves the reaction of an appropriate carboxylic acid hydrazide with an isothiocyanate . This forms a hydrazinecarbothioamide, which can then undergo cyclization to form the triazole ring .


Molecular Structure Analysis

Triazole is a five-membered ring containing two carbon and three nitrogen atoms . It exists in two isomeric forms, 1,2,3-triazole and 1,2,4-triazole .


Chemical Reactions Analysis

The reactivity of triazole derivatives can vary greatly depending on the substituents attached to the triazole ring. For example, the introduction of fluoro, chloro, and cyano groups at certain positions can enhance their antifungal activity .

Mechanism of Action

The exact mechanism of action can vary depending on the specific compound and its biological target. Some triazole derivatives have been found to exhibit antimicrobial, anticonvulsant, anti-inflammatory, analgesic, antitubercular, anthelmintic, antioxidant, antimalarial, and antiviral activities .

Future Directions

Triazole derivatives continue to be a focus of research due to their diverse biological activities. Future research may involve the synthesis of new derivatives, investigation of their biological activities, and development of more selective and potent molecules .

properties

IUPAC Name

2-[(5-benzyl-4-methyl-1,2,4-triazol-3-yl)sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4OS/c1-14-10-15(2)20(16(3)11-14)22-19(26)13-27-21-24-23-18(25(21)4)12-17-8-6-5-7-9-17/h5-11H,12-13H2,1-4H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCQJKPSHUXIIEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NN=C(N2C)CC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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